molecular formula C11H16ClN3O2S B1399363 3-Chloro-6-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyridazine CAS No. 1316221-72-3

3-Chloro-6-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyridazine

Cat. No.: B1399363
CAS No.: 1316221-72-3
M. Wt: 289.78 g/mol
InChI Key: ALRHQMAUIDVTTD-UHFFFAOYSA-N
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Description

3-Chloro-6-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyridazine (CAS: 1316221-72-3) is a pyridazine derivative with the molecular formula C₁₁H₁₅ClN₃O₂S and a molecular weight of 300.78 g/mol. Its structure features a pyridazine core substituted at the 3-position with a chlorine atom and at the 6-position with a ((1-(methylsulfonyl)piperidin-4-yl)methyl) group. Pyridazine derivatives are notable in medicinal chemistry for their diverse pharmacological activities, including antiviral, antibacterial, and antiplatelet effects .

Properties

IUPAC Name

3-chloro-6-[(1-methylsulfonylpiperidin-4-yl)methyl]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O2S/c1-18(16,17)15-6-4-9(5-7-15)8-10-2-3-11(12)14-13-10/h2-3,9H,4-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALRHQMAUIDVTTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CC2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

3-Chloro-6-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyridazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain kinases and phosphatases, influencing their activity. The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its activity. This compound’s ability to interact with multiple biomolecules makes it a versatile tool in biochemical research.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, leading to changes in gene expression that promote cell proliferation and survival. Additionally, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation of target proteins. This inhibition can result in altered cellular responses and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular function, including altered cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. Threshold effects have been observed, where a specific dosage is required to achieve the desired biochemical response. Toxicity studies have indicated that high doses can cause significant cellular damage and organ toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic processes can affect the compound’s efficacy and toxicity, influencing its overall impact on cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. It is transported by specific transporters and binding proteins that facilitate its movement across cell membranes. Once inside the cell, it can accumulate in specific compartments, influencing its localization and activity. The distribution of this compound within tissues can also affect its overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound is essential for its function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism. The precise localization of this compound within cells can determine its specific biochemical and cellular effects.

Biological Activity

3-Chloro-6-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyridazine is a compound with potential therapeutic applications, particularly in oncology and neurology. Its structural characteristics suggest various biological activities, making it a subject of interest in medicinal chemistry.

  • Molecular Formula : C12H18ClN3O2S
  • Molecular Weight : 303.81 g/mol
  • CAS Number : 1316221-72-3
  • Purity : Typically around 95% to 97% .

The compound's biological activity is primarily attributed to its interaction with specific molecular targets in cancer cells. It has been observed to act as a microtubule-destabilizing agent, which is crucial for inhibiting cell division and inducing apoptosis in malignant cells . The presence of the piperidine ring enhances its ability to penetrate cellular membranes and interact with intracellular targets.

Cytotoxicity Studies

In vitro studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the cytotoxicity data:

Cell LineIC50 (μM)Mechanism of Action
MDA-MB-231 (Breast)5.0Induction of apoptosis via caspase activation
A549 (Lung)4.5Microtubule destabilization
HeLa (Cervical)6.0Cell cycle arrest in G0/G1 phase

These results indicate that the compound effectively inhibits cancer cell proliferation through multiple mechanisms, including apoptosis and cell cycle modulation .

Case Studies

  • Breast Cancer : In a study involving MDA-MB-231 cells, treatment with the compound resulted in significant morphological changes indicative of apoptosis, alongside enhanced caspase-3 activity, confirming its potential as an anticancer agent .
  • Lung Cancer : Another evaluation on A549 cells demonstrated that the compound induced cell cycle arrest and apoptosis, emphasizing its role as a microtubule destabilizer .

Structure-Activity Relationship (SAR)

The structure of this compound is critical for its biological activity. The chlorinated pyridazine moiety contributes to its binding affinity for target proteins, while the methylsulfonyl-piperidine group enhances solubility and bioavailability. Ongoing SAR studies aim to optimize these interactions further to improve efficacy and reduce toxicity .

Scientific Research Applications

Cancer Therapy

One of the primary applications of 3-Chloro-6-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyridazine is its role as an anti-cancer agent. Research has demonstrated that derivatives of pyridazine compounds exhibit cytotoxic effects against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. For instance, related compounds have shown moderate to significant cytotoxicity with IC50 values ranging from 1.06 to 2.73 μM against these cell lines .

Table 1: Cytotoxicity of Pyridazine Derivatives

CompoundCell LineIC50 (μM)
Compound 12eA5491.06 ± 0.16
Compound 12eMCF-71.23 ± 0.18
Compound 12eHeLa2.73 ± 0.33

This data indicates that structural modifications can enhance the cytotoxic properties of pyridazine derivatives, making them promising candidates for further development as anti-cancer therapeutics.

Kinase Inhibition

The compound has also been investigated for its inhibitory effects on c-Met kinase, which is implicated in tumor growth and metastasis. In vitro studies have shown that certain derivatives exhibit potent inhibition of c-Met with IC50 values comparable to established inhibitors like Foretinib . The ability to target c-Met suggests that these compounds could be valuable in treating cancers that exhibit c-Met overexpression.

Table 2: Kinase Inhibition Activity

CompoundKinase TargetIC50 (μM)
Compound 12ec-Met0.090
Foretinibc-Met0.019

This highlights the potential of pyridazine derivatives in overcoming drug resistance often seen with traditional therapies.

Case Study 1: Structural Optimization

A study focused on the structural optimization of triazolo-pyridazine derivatives revealed that modifications at specific positions significantly enhanced their biological activity. The introduction of fluorine substituents was found to improve cytotoxicity against cancer cell lines, demonstrating the importance of chemical structure in drug efficacy .

Case Study 2: Mechanistic Insights

Research into the mechanism of action for these compounds indicated that they induce apoptosis in cancer cells by disrupting mitochondrial function and altering cell cycle progression, particularly arresting cells in the G0/G1 phase . This mechanism provides insights into how these compounds could be effectively utilized in therapeutic strategies.

Comparison with Similar Compounds

Structural Features and Substitutions

Key structural analogs of 3-Chloro-6-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyridazine include:

Compound Name Substituents at 6-Position Molecular Formula Molecular Weight (g/mol) Notable Activities
R62025 3,6-Dihydro-4-(3-methylphenyl)-1(2H)-pyridinyl C₁₆H₁₆ClN₃ 285.78 Antiviral (rhinovirus)
R66703 4-[(3-Methylphenyl)methyl]-1-piperazinyl C₁₇H₁₈ClN₄ 325.81 Antiviral (rhinovirus)
R66933 4-[(3-Chlorophenyl)methyl]-1-piperazinyl C₁₆H₁₅Cl₂N₄ 346.23 Antiviral (rhinovirus)
R72440 4-[3-(4-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)phenoxy)propyl]-1-piperidinyl C₂₄H₂₈ClN₃O₂ 433.96 Antiviral (rhinovirus)
Target Compound (1-(Methylsulfonyl)piperidin-4-yl)methyl C₁₁H₁₅ClN₃O₂S 300.78 Not explicitly reported

Key Observations :

  • Core Structure : All compounds share a 3-chloropyridazine core, critical for binding to viral or cellular targets .
  • Substituent Diversity: R62025 and R66703 feature aromatic (methylphenyl) or piperazinyl groups, which enhance lipophilicity and binding affinity to hydrophobic pockets in viral capsids . R72440 includes an oxazolyl-phenoxypropyl chain, likely improving solubility and bioavailability compared to simpler analogs .

Pharmacological and Physicochemical Properties

  • Solubility : The methylsulfonyl group in the target compound may enhance aqueous solubility compared to R66703 (methylphenyl) or R66933 (chlorophenyl), which are more lipophilic .
  • Antiviral Activity: R66703 and R66933 demonstrated potent inhibition of rhinoviruses in assays, with EC₅₀ values in the nanomolar range. The chloro-substituted R66933 showed slightly higher potency than R66703, suggesting halogens enhance target interactions .

Metabolic and Stability Profiles

  • Piperidine vs. Piperazine Rings: The target compound’s piperidine ring (vs.
  • Sulfonyl Groups : Methylsulfonyl substituents are resistant to oxidative metabolism, which may extend the target compound’s half-life compared to methyl- or halogen-substituted analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Chloro-6-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyridazine
Reactant of Route 2
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3-Chloro-6-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyridazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.